molecular formula C12H12O3 B168822 Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 144464-66-4

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No. B168822
Key on ui cas rn: 144464-66-4
M. Wt: 204.22 g/mol
InChI Key: QMICDTYERUBTNO-UHFFFAOYSA-N
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Patent
US08796310B2

Procedure details

To a solution of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (10.0 g, 52.6 mmol) in THF (52.6 mL) and MeOH (10.64 mL, 263 mmol) at rt was added trimethylsilyldiazomethane (2.0 M in diethyl ether, 79 mL, 158 mmol) dropwise until the solution turned yellow and gas evolution ceased. The reaction was then concentrated under reduced pressure to give methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (10.72 g, 52.5 mmol, 100% yield) as a brown solid. MS ESI calcd for C12H12O3 [M+H]+ 205, found 205. 1H NMR (500 MHz, DMSO) δ 7.94 (d, J=8.1 Hz, 1H), 7.91 (s, 1H), 7.85 (dd, J=8.1, 1.6 Hz, 1H), 3.86 (s, 3H), 2.99 (t, J=6.0 Hz, 2H), 2.66-2.61 (m, 2H), 2.09-2.00 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.64 mL
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Name
Quantity
52.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6]([C:12]([OH:14])=[O:13])[CH:5]=[CH:4][C:3]1=2.CO.[CH3:17][Si](C=[N+]=[N-])(C)C>C1COCC1>[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6]([C:12]([O:14][CH3:17])=[O:13])[CH:5]=[CH:4][C:3]1=2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1C=2C=CC(=CC2CCC1)C(=O)O
Name
Quantity
10.64 mL
Type
reactant
Smiles
CO
Name
Quantity
79 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
52.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2C=CC(=CC2CCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 52.5 mmol
AMOUNT: MASS 10.72 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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